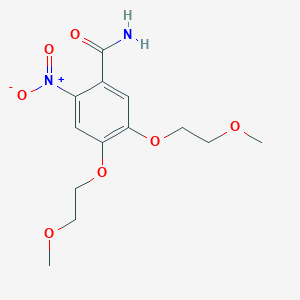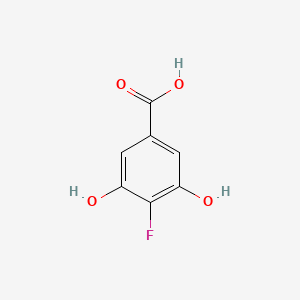![molecular formula C26H34O12 B12326363 2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12326363.png)
2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alcesefoliside, also known as quercetin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, is a rare flavonol tetraglycoside. It is primarily isolated from the plant Astragalus monspessulanus. This compound has garnered attention due to its significant cytoprotective, antioxidant, and hepatoprotective properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alcesefoliside involves the glycosylation of quercetin with specific sugar moieties. The process typically requires the use of glycosyl donors and acceptors under controlled conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure the selective formation of glycosidic bonds .
Industrial Production Methods
Industrial production of alcesefoliside is generally achieved through the extraction from natural sources, particularly from Astragalus monspessulanus. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .
化学反应分析
Types of Reactions
Alcesefoliside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the flavonol structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonol derivatives .
科学研究应用
Alcesefoliside has a wide range of scientific research applications:
Chemistry: It is used in studies related to flavonoid chemistry and glycosylation reactions.
Biology: Its antioxidant properties make it a subject of interest in studies on oxidative stress and cellular protection.
Medicine: Alcesefoliside has shown potential in hepatoprotection and neuroprotection, making it relevant in research on liver and brain health.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits
作用机制
Alcesefoliside exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and inhibits the production of pro-inflammatory cytokines. This leads to reduced oxidative stress and inflammation. The compound also induces apoptosis in cancer cells, contributing to its antitumor effects .
相似化合物的比较
Similar Compounds
Silymarin: Known for its hepatoprotective properties.
Quercetin: A flavonol with antioxidant and anti-inflammatory effects.
Rutin: Another flavonol glycoside with similar biological activities.
Uniqueness
Alcesefoliside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonols. This unique structure contributes to its potent biological activities and makes it a valuable compound in various research fields .
属性
分子式 |
C26H34O12 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC 名称 |
2-[4-[3,7-dihydroxy-2,3-bis(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-1-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O12/c1-35-18-6-13-8-26(34,11-29)15(9-27)21(14(13)7-16(18)30)12-3-4-17(19(5-12)36-2)37-25-24(33)23(32)22(31)20(10-28)38-25/h3-7,15,20-25,27-34H,8-11H2,1-2H3 |
InChI 键 |
CBHWSKLIWKFSRU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B12326280.png)
![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12326288.png)
![2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]acetonitrile](/img/structure/B12326325.png)
![L-Methionine, N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12326331.png)
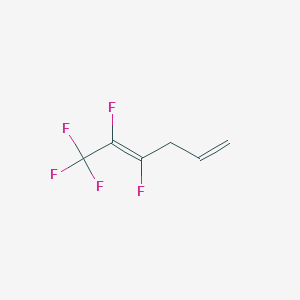
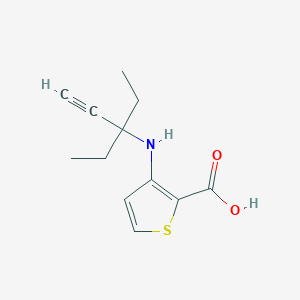
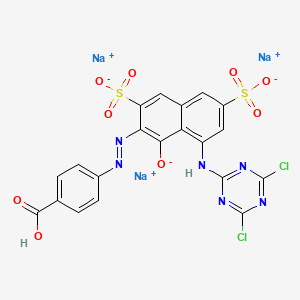

![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)
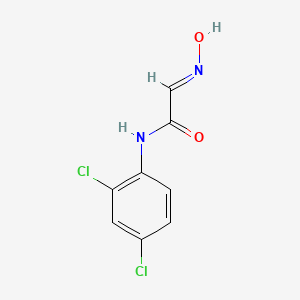
![2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol](/img/structure/B12326359.png)
